Alofanib

説明

特性

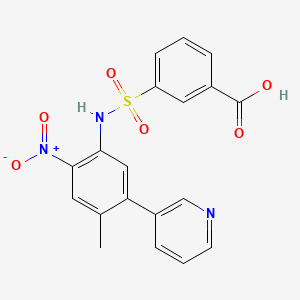

IUPAC Name |

3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQGQIASFYWKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612888-66-0 | |

| Record name | Alofanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALOFANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alofanib's Mechanism of Action in Gastric Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alofanib (RPT835) is an innovative, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key oncogenic driver in a subset of gastric cancers. This technical guide delineates the mechanism of action of this compound, supported by preclinical and clinical data. This compound binds to the extracellular domain of FGFR2, inducing a conformational change that prevents receptor dimerization and subsequent activation, effectively inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the signaling cascade, quantitative data from key studies, detailed experimental protocols, and a summary of the clinical findings to date, offering a valuable resource for professionals in oncology and drug development.

Introduction: Targeting FGFR2 in Gastric Cancer

Gastric cancer remains a significant global health challenge with a high mortality rate. The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway plays a critical role in the pathogenesis of various malignancies, including gastric cancer.[1] FGFR2 gene amplification, mutations, and protein overexpression are observed in a subset of gastric tumors, correlating with poor prognosis and aggressive disease.[2] This has established FGFR2 as a compelling therapeutic target. This compound is a first-in-class small molecule that uniquely targets FGFR2 through an allosteric mechanism, offering a promising therapeutic strategy for patients with FGFR2-driven gastric cancer.[3]

Molecular Mechanism of Action of this compound

This compound distinguishes itself from traditional ATP-competitive kinase inhibitors by its allosteric mode of action. It binds to a non-active site on the extracellular domain of both FGFR2 isoforms, IIIb and IIIc.[2][4] This binding event induces a conformational change in the receptor, which in turn prevents the ligand-induced receptor dimerization and autophosphorylation, the initial critical steps in signal transduction.

Inhibition of Downstream Signaling

The primary downstream effector of FGFR2 activation is the Fibroblast growth factor receptor substrate 2α (FRS2α). Upon FGFR2 activation, FRS2α is phosphorylated, creating docking sites for adaptor proteins like Grb2 and Shp2. This initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and differentiation.[5]

This compound effectively blocks the phosphorylation of FRS2α, thereby abrogating the activation of these key oncogenic signaling cascades.[2][3] Preclinical studies have demonstrated that this compound dramatically inhibits FGF2-induced phosphorylation of FRS2α in gastric cancer cell lines.[4]

Preclinical Data

In Vitro Studies

Preclinical evaluation of this compound in gastric cancer cell lines has demonstrated its potent and selective inhibitory activity.

| Parameter | Cell Line | Value | Reference |

| IC50 (FRS2α Phosphorylation) | KATO III | <10 nM | [4] |

| IC50 (FRS2α Phosphorylation) | Cancer cells with different FGFR2 isoforms | 7 and 9 nM | [3] |

| GI50 (Cell Proliferation) | Panel of four cell lines (including triple-negative breast cancer, melanoma, and ovarian cancer) | 16-370 nM | [3] |

Table 1: In Vitro Activity of this compound

In Vivo Studies

In vivo studies using gastric cancer xenograft models in immunocompromised mice have further substantiated the anti-tumor efficacy of this compound. While specific data on gastric cancer models is limited in the provided search results, a study on ovarian cancer xenografts demonstrated significant tumor growth inhibition.[6] Oral administration of this compound was well-tolerated and resulted in potent antitumor activity in FGFR2-expressing models.[3]

| Animal Model | Treatment | Outcome | Reference |

| Ovarian Cancer Xenograft (SKOV3) | This compound (IV, up to 350 mg/kg weekly) + Paclitaxel/Carboplatin | 80% tumor growth inhibition vs. vehicle; 53% vs. chemotherapy alone. Decreased tumor vessel density and Ki-67 index. | [6] |

| FGFR-driven human tumor xenograft | This compound (oral) | Potent antitumor activity, well-tolerated. | [3] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

References

- 1. Determination of HER2 gene amplification by fluorescence in situ hybridization and concordance with the clinical trials immunohistochemical assay in women with metastatic breast cancer evaluated for treatment with trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Targeting FGFR2 with this compound (RPT835) shows potent activity in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an allosteric FGFR2 inhibitor, has potent effects on ovarian cancer growth in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Alofanib's Allosteric Foothold on FGFR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target binding site and mechanism of action of Alofanib (RPT835), a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This compound represents a promising therapeutic agent in FGFR2-driven cancers by uniquely targeting the extracellular domain of the receptor, thereby circumventing common resistance mechanisms associated with ATP-competitive inhibitors. This document provides a comprehensive overview of its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

The Allosteric Binding Site of this compound on FGFR2

This compound distinguishes itself from traditional kinase inhibitors by not competing with ATP in the intracellular kinase domain. Instead, it binds to a non-active, allosteric site on the extracellular domain of FGFR2.[1][2][3][4] Specifically, preclinical studies and molecular modeling suggest that this compound binds to the IgIII domain of FGFR2.[2] This interaction is believed to induce a conformational change in the receptor, which in turn inhibits the FGF2-induced phosphorylation of the downstream signaling mediator, FRS2α, a key step in the activation of the MAPK and PI3K-AKT pathways.[1][5]

While a definitive high-resolution crystal structure of the this compound-FGFR2 complex is not publicly available, the initial discovery of this compound was guided by a sophisticated combination of molecular modeling and a de novo design strategy.[6][7] This computational approach was based on the known crystal structures of FGFR2 in complex with its native ligand, FGF, and insights from inhibitory peptides.[6][7] The in-silico screening and design process aimed to identify small molecules that could favorably interact with the extracellular domains of FGFR2, leading to the synthesis and subsequent identification of this compound as a potent inhibitor.[6][7]

The allosteric nature of this compound's binding is a key feature of its mechanism. It does not prevent the binding of the natural ligand, FGF2, to FGFR2.[8] Instead, its inhibitory effect is exerted through the modulation of the receptor's signaling competency following ligand binding. This mechanism suggests that this compound may be effective against certain mutations in the kinase domain that confer resistance to traditional ATP-competitive inhibitors.

Quantitative Analysis of this compound's Biological Activity

The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro efficacy data.

| Parameter | Cell Line | FGFR2 Isoform(s) | Value (nmol/L) | Reference |

| IC50 | Cancer cells | Not specified | 7 | [1][5] |

| IC50 | Cancer cells | Not specified | 9 | [1][5] |

| IC50 | KATO III (gastric cancer) | Not specified | <10 | [2] |

| GI50 | KATO III (gastric cancer) | FGFR2 expressing | 10 | [6][7] |

| GI50 | Triple-negative breast cancer, melanoma, ovarian cancer cell lines | Not specified | 16-370 | [5] |

| GI50 | Human and mouse endothelial cells | Not specified | 11-58 | [5] |

| GI50 | SKOV3 (ovarian cancer) | FGFR2 expressing | 370 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound. IC50 (half-maximal inhibitory concentration) values typically refer to the inhibition of a specific molecular process (e.g., phosphorylation), while GI50 (half-maximal growth inhibition) values refer to the inhibition of cell proliferation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and activity of this compound.

Cell-Based FGFR2 Phosphorylation Assay

This assay is designed to measure the ability of this compound to inhibit the FGF2-induced phosphorylation of FGFR2 and its downstream substrate, FRS2α, in intact cells.

Principle: Cultured cells expressing FGFR2 are stimulated with FGF2 in the presence and absence of this compound. The level of phosphorylated FGFR2 or FRS2α is then quantified using an immunoassay, typically a cell-based ELISA.

Protocol:

-

Cell Culture: Plate FGFR2-expressing cells (e.g., KATO-III gastric cancer cells) in 96-well plates and culture until they reach 80-90% confluency.

-

Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

FGF Stimulation: Add FGF2 ligand to the wells to a final concentration known to induce robust phosphorylation (e.g., 10-50 ng/mL) and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for total FGFR2 or FRS2α.

-

Add cell lysates to the wells and incubate to allow the capture antibody to bind the target protein.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme such as horseradish peroxidase (HRP).

-

Wash the wells again.

-

Add a colorimetric HRP substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (GI50 Determination)

This assay determines the concentration of this compound that inhibits the growth of a cell population by 50%.

Principle: Cells are cultured in the presence of various concentrations of this compound, and the viable cell number is quantified after a set period.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Quantify the number of viable cells using a suitable method, such as:

-

MTS/MTT Assay: Add a tetrazolium salt (e.g., MTS or MTT) to the wells. Viable cells with active metabolism will reduce the salt to a colored formazan product, which can be quantified by measuring absorbance.

-

ATP-based Assay: Lyse the cells and measure the intracellular ATP concentration using a luciferase-based reaction that produces light. The amount of light is proportional to the number of viable cells.

-

-

Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between an analyte (this compound) and a ligand (FGFR2 extracellular domain) immobilized on a sensor chip.

Principle: The binding of this compound to the immobilized FGFR2 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Ligand Immobilization: Covalently immobilize the purified recombinant extracellular domain of FGFR2 onto a sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface. Also, inject the running buffer alone as a reference.

-

Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time during the association (analyte injection) and dissociation (buffer flow) phases.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Principle: A solution of this compound is titrated into a solution containing the FGFR2 extracellular domain, and the heat released or absorbed during the binding event is measured.

Protocol:

-

Sample Preparation: Prepare solutions of the purified FGFR2 extracellular domain in a suitable buffer in the sample cell and a more concentrated solution of Alofenib in the same buffer in the injection syringe.

-

Titration: Perform a series of small injections of this compound into the FGFR2 solution while monitoring the heat change.

-

Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to FGFR2.

-

Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the binding affinity (Ka, from which the dissociation constant KD can be calculated). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated from these values.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's function and the experimental approaches to its study.

Caption: FGFR2 signaling pathway and this compound's mechanism of allosteric inhibition.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A first-in-human phase 1b study of a novel allosteric extracellular FGFR2 inhibitor this compound in patients with refractory metastatic gastric cancer. - ASCO [asco.org]

- 3. A phase 1b study of the allosteric extracellular FGFR2 inhibitor this compound in patients with pretreated advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting FGFR2 with this compound (RPT835) shows potent activity in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling, de novo Design and Synthesis of a Novel, Extracellular Binding Fibroblast Growth Factor Receptor 2 Inhibitor this compound (RPT835) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In-Depth Technical Guide to the Anti-Angiogenic Properties of Alofanib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) that has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies. By binding to the extracellular domain of FGFR2, this compound effectively blocks the FGF-induced signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, crucial processes in angiogenesis. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the investigation of its effects. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGFR2, plays a pivotal role in driving tumor-associated angiogenesis.[2] this compound emerges as a promising therapeutic agent that specifically targets this pathway. As a low-molecular-weight allosteric inhibitor, this compound binds to the extracellular domain of FGFR2, distinct from the active site, thereby modulating the receptor's conformation and preventing its activation by FGF ligands.[2][3] This unique mechanism of action leads to a potent and selective inhibition of downstream signaling, resulting in the suppression of angiogenesis and tumor growth.[4][5] Preclinical evidence strongly supports the evaluation of this compound in patients with FGFR2-driven cancers.[2][4]

Mechanism of Action: Inhibition of the FGFR2 Signaling Pathway

This compound exerts its anti-angiogenic effects by disrupting the FGFR2 signaling cascade at its inception. The binding of FGF ligands to FGFR2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, most notably the FGFR substrate 2α (FRS2α).[6] Upon recruitment to the activated receptor, FRS2α itself becomes phosphorylated, initiating a cascade of downstream signaling events that are crucial for angiogenesis.[7]

This compound, by binding to the extracellular portion of FGFR2, prevents the conformational changes necessary for ligand-induced receptor activation and subsequent FRS2α phosphorylation.[4][5] This blockade effectively shuts down two major downstream pathways implicated in endothelial cell function:

-

The Ras/MAPK Pathway: Phosphorylated FRS2α recruits the Grb2/Sos complex, leading to the activation of Ras and the subsequent MAP kinase (ERK1/2) cascade. This pathway is a primary driver of endothelial cell proliferation.[3][8]

-

The PI3K/Akt Pathway: The FRS2α-Grb2 complex can also recruit Gab1, which in turn activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for endothelial cell survival and migration.[3][8]

By inhibiting the initial phosphorylation of FRS2α, this compound effectively abrogates the activation of both the Ras/MAPK and PI3K/Akt pathways, leading to a potent anti-angiogenic effect.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings, demonstrating this compound's potent anti-angiogenic and anti-tumor activities.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line(s) | Parameter | Value | Reference(s) |

| FRS2α Phosphorylation Inhibition | Cancer cells expressing FGFR2 isoforms | IC50 | 7 and 9 nmol/L | [2][4][5] |

| FGF-mediated Proliferation Inhibition | Triple-negative breast cancer, melanoma, ovarian cancer | GI50 | 16-370 nmol/L | [4] |

| Endothelial Cell Proliferation Inhibition | Human and mouse endothelial cells | GI50 | 11-58 nmol/L | [4] |

| FGF-mediated Proliferation Inhibition | SKOV3 (ovarian cancer) | GI50 | 0.37 µmol/L | [9][10] |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model (SKOV3)

| Treatment Group | Parameter | Result | P-value | Reference(s) |

| This compound (daily intravenous) + Chemotherapy vs. Vehicle | Tumor Growth Inhibition | 80% | < 0.001 | [5][9][10] |

| This compound (daily intravenous) + Chemotherapy vs. Chemotherapy alone | Tumor Growth Inhibition | 53% | < 0.001 | [5][9][10] |

| This compound | Microvessel Density Reduction | 49% | < 0.0001 | [5][9][10] |

| This compound | Ki-67 Positive Cell Reduction | 42% | < 0.05 | [5][9][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.

FRS2α Phosphorylation Western Blot Assay

This protocol details the procedure to assess the inhibitory effect of this compound on FGF2-induced FRS2α phosphorylation in cancer cells.

Materials:

-

FGFR2-expressing cancer cell line (e.g., SNU-16, Kato III)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Serum-free medium

-

This compound (various concentrations)

-

Recombinant human FGF2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-FRS2α (Tyr196), anti-FRS2α, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture FGFR2-expressing cells in complete medium to 70-80% confluency.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with FGF2 (e.g., 50 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FRS2α, total FRS2α, and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-FRS2α signal to total FRS2α and the loading control (β-actin).

Endothelial Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of this compound's effect on endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

96-well opaque-walled plates

-

This compound (various concentrations)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in EGM-2 and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.[10][11][12]

Endothelial Cell Migration Assay (Boyden Chamber)

This protocol describes how to assess the impact of this compound on endothelial cell migration.

Materials:

-

HUVECs

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

24-well plates

-

Endothelial Basal Medium (EBM-2) with 0.5% FBS

-

Recombinant human VEGF or FGF2 (as chemoattractant)

-

This compound (various concentrations)

-

Calcein-AM or other fluorescent dye for cell staining

Procedure:

-

Chemoattractant Addition: Add EBM-2 containing the chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.

-

Cell Seeding: Resuspend serum-starved HUVECs in EBM-2 with 0.5% FBS containing various concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein-AM). Visualize and count the migrated cells using a fluorescence microscope.

-

Data Analysis: Quantify the number of migrated cells per field and calculate the percentage of migration inhibition compared to the control.[4]

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of this compound on the formation of new blood vessels.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Growth factor-reduced Matrigel

-

Recombinant human FGF2

-

This compound

-

Anti-CD31 antibody for immunohistochemistry

Procedure:

-

Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with FGF2 and either this compound or vehicle control.

-

Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

-

Treatment: Administer this compound or vehicle control to the mice systemically (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 7-14 days).

-

Plug Excision: At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.[2][3][6]

-

Ovarian Cancer Xenograft Model (SKOV-3)

This protocol details the evaluation of this compound's anti-tumor and anti-angiogenic efficacy in a human ovarian cancer xenograft model.

Materials:

-

Female immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

-

SKOV-3 human ovarian cancer cells

-

Matrigel

-

This compound

-

Paclitaxel and Carboplatin (for combination therapy studies)

-

Calipers for tumor measurement

-

Anti-CD31 and anti-Ki-67 antibodies for immunohistochemistry

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of SKOV-3 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer this compound (e.g., orally or intravenously), chemotherapy (e.g., paclitaxel and carboplatin), their combination, or vehicle control according to a predefined schedule.

-

Tumor Volume and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Immunohistochemistry: Fix the tumors in formalin, embed in paraffin, and section. Perform immunohistochemical staining for CD31 (to assess microvessel density) and Ki-67 (to assess cell proliferation).

-

Data Analysis: Analyze the tumor growth curves, changes in body weight, and quantify the microvessel density and the percentage of Ki-67 positive cells.

Conclusion

This compound has demonstrated compelling preclinical activity as a potent and selective allosteric inhibitor of FGFR2. Its ability to effectively block the FGF/FGFR2 signaling axis translates into significant anti-angiogenic and anti-tumor effects. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted therapy for FGFR2-driven malignancies. The unique allosteric mechanism of action may offer advantages in terms of specificity and overcoming potential resistance mechanisms associated with ATP-competitive inhibitors. Continued investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FRS2α is Essential for the Fibroblast Growth Factor to Regulate the mTOR Pathway and Autophagy in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Endothelial FGF signaling is protective in hypoxia-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FGF regulates TGFβ signaling and endothelial-to-mesenchymal transition via control of let-7 miRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblast Growth Factor 2 (FGF2) Activates Vascular Endothelial Growth Factor (VEGF) Signaling in Gastrointestinal Stromal Tumors (GIST): An Autocrine Mechanism Contributing to Imatinib Mesylate (IM) Resistance - PMC [pmc.ncbi.nlm.nih.gov]

RPT835 (Alofanib): A Technical Guide to its Discovery and Development

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

RPT835, also known as Alofanib, is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the pathogenesis of various cancers.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver of oncogenesis, making it a critical target for therapeutic intervention.[3] this compound was developed through a structure-guided de novo design approach and has demonstrated promising anti-tumor and anti-angiogenic activity in both preclinical and clinical settings.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of RPT835 (this compound), tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Design

The discovery of this compound was a result of a sophisticated de novo design strategy that utilized molecular modeling. This approach was based on the crystal structures of the FGFR2 receptor with its native ligand, as well as knowledge of inhibiting peptides.[5] A computational protocol, or scoring function, was developed to predict the putative binding of small molecules to the extracellular domain of FGFR2. This protocol was integrated with the de novo synthesis program 'SYNOPSIS' to generate high-scoring and synthetically feasible compounds.[5] This innovative strategy led to the synthesis of eight compounds from three distinct chemical classes, from which this compound was identified as a potent inhibitor of the FGF/FGFR2 pathway.[5]

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of FGFR2.[6] Unlike traditional kinase inhibitors that compete with ATP at the intracellular kinase domain, this compound binds to the extracellular domain of FGFR2.[1][2] This allosteric binding prevents the FGF2-induced phosphorylation of the downstream signaling adaptor protein, Fibroblast Growth Factor Receptor Substrate 2α (FRS2α).[6] The inhibition of FRS2α phosphorylation is a key event, as it blocks the recruitment of other signaling molecules and the subsequent activation of downstream oncogenic pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[7][8] A significant aspect of this compound's mechanism is its selectivity for FGFR2, with no direct effect on FGF2-dependent FGFR1 and FGFR3 phosphorylation levels.[6]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity in a variety of in vitro assays. A hallmark of its activity is the inhibition of FGF2-induced FRS2α phosphorylation in KATO III gastric cancer cells, with an IC50 of less than 10 nM.[6] The cytotoxic effect of this compound on ovarian cancer cells is low; however, it effectively inhibits the proliferation and migration of human and mouse endothelial cells.[6]

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line / Target | IC50 / GI50 (nmol/L) | Reference |

| FGF2-induced FRS2α Phosphorylation | KATO III | < 10 | [6] |

| FRS2α Phosphorylation | Cancer cells with different FGFR2 isoforms | 7 and 9 | [6] |

| FGF-mediated Proliferation | Panel of 4 cancer cell lines (TNBC, melanoma, ovarian) | 16 - 370 | [6] |

| FGF-mediated Proliferation | SKOV3 | 370 | [4] |

| Proliferation and Migration | Human and mouse endothelial cells | 11 - 58 | [6] |

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor and anti-angiogenic potential of this compound. In a human tumor xenograft model driven by FGFR, oral administration of this compound was well-tolerated and resulted in potent anti-tumor activity.[9] Furthermore, intravenous administration of this compound in combination with standard chemotherapy (paclitaxel and carboplatin) significantly enhanced the therapeutic efficacy in an ovarian cancer mouse model.[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment | Key Findings | Reference |

| Ovarian Cancer (SKOV3 xenograft) | This compound (i.v., daily) + Paclitaxel/Carboplatin | Inhibited tumor growth by 80% compared to vehicle and 53% compared to chemotherapy alone. Decreased number of tumor vessels by 49% and Ki-67 positive cells by 42%. | [4] |

| FGFR-driven human tumor xenograft | This compound (oral) | Well-tolerated with potent anti-tumor activity. | [9] |

Experimental Protocols

FRS2α Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of FRS2α in response to FGF2 stimulation.

Methodology:

-

Cell Culture and Treatment: Plate KATO III cells and culture until they reach 80-90% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of this compound for 2 hours. Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated FRS2α (p-FRS2α) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against total FRS2α as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the p-FRS2α signal to the total FRS2α signal. Calculate the IC50 value of this compound for the inhibition of FRS2α phosphorylation.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with chemotherapy in a mouse xenograft model.

Methodology:

-

Cell Line and Animal Model: Use a suitable cancer cell line (e.g., SKOV3 for ovarian cancer) and immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).

-

Drug Formulation and Administration:

-

This compound: Formulate for intravenous or oral administration according to the study design.

-

Chemotherapy: Prepare paclitaxel and carboplatin in appropriate vehicles for intraperitoneal or intravenous injection.

-

-

Treatment Schedule: Administer the treatments according to a predefined schedule (e.g., this compound daily, chemotherapy once a week).

-

Monitoring:

-

Measure tumor volume at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

-

Perform immunohistochemical analysis on tumor tissues to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

-

Clinical Development

This compound has been evaluated in a first-in-human, Phase 1b clinical trial (NCT04071184) in heavily pretreated patients with advanced gastric cancer.[10] The study employed a standard 3+3 dose-escalation design to establish the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[10]

Table 3: Phase 1b Clinical Trial of this compound in Advanced Gastric Cancer (NCT04071184)

| Parameter | Details | Reference |

| Study Design | Phase 1b, open-label, dose-escalation (3+3) | [10] |

| Patient Population | Heavily pretreated patients with advanced gastric cancer | [10] |

| Treatment | This compound administered intravenously daily, 5 days on, 2 days off | [10] |

| Dose Levels | 50, 100, 165, 250, 350 mg/m² | [10] |

| Primary Endpoint | MTD / RP2D | [10] |

| Key Efficacy Results | Disease Control Rate (DCR): 68% | [10] |

| Median Progression-Free Survival (PFS): 3.63 months | [10] | |

| Median Overall Survival (OS): 7.0 months | [10] | |

| 6-month OS Rate: 57.1% | [10] | |

| 12-month OS Rate: 33.3% | [10] | |

| Safety and Tolerability | No dose-limiting toxicities observed; MTD not reached. RP2D declared as 350 mg/m². Most common treatment-related adverse events included reactions after administration, diarrhea, thrombocytopenia, arthralgia, and headache. | [10] |

The results of this Phase 1b study demonstrated that this compound has an acceptable tolerability profile and shows preliminary signs of clinical activity in the late-line treatment of metastatic gastric cancer.[10]

Conclusion

RPT835 (this compound) is a promising, selectively targeted agent that has progressed from a rational, structure-based design to clinical evaluation. Its unique allosteric mechanism of inhibiting FGFR2 offers a differentiated approach to targeting this key oncogenic driver. The robust preclinical data, demonstrating both anti-proliferative and anti-angiogenic effects, provided a strong rationale for its clinical investigation. The initial clinical data in advanced gastric cancer are encouraging, showing a manageable safety profile and early signals of efficacy. Further clinical development, potentially in combination with other agents and in other FGFR2-driven malignancies, is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the discovery and development of RPT835, offering valuable insights for researchers and clinicians in the field of oncology drug development.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 4. Targeting FGFR2 with this compound (RPT835) shows potent activity in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Molecular Modeling, de novo Design and Synthesis of a Novel, Extracellular Binding Fibroblast Growth Factor Receptor 2 Inhibitor this compound (RPT835) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altogenlabs.com [altogenlabs.com]

An In-depth Technical Guide to the Allosteric Inhibition of FGFR2 by Alofanib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor Receptor 2 (FGFR2) is a well-validated oncogenic driver in a variety of solid tumors, making it a compelling target for cancer therapy. Alofanib (RPT835) is a first-in-class, selective small-molecule allosteric inhibitor of FGFR2. Unlike traditional kinase inhibitors that compete with ATP at the catalytic site, this compound binds to the extracellular domain of FGFR2, inducing a conformational change that prevents downstream signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of the associated molecular pathways and workflows.

The FGFR2 Signaling Pathway: A Key Regulator of Cellular Function

The FGFR2 signaling cascade is integral to normal cellular processes such as proliferation, survival, and differentiation.[1] The pathway is activated upon the binding of a fibroblast growth factor (FGF) ligand, a process stabilized by heparan sulfate proteoglycans (HSPGs).[2] This ligand binding triggers the dimerization of FGFR2 monomers and subsequent autophosphorylation of their intracellular tyrosine kinase domains.[2]

The activated receptor complex then phosphorylates the key adaptor protein, FGFR substrate 2α (FRS2α).[3] Phosphorylated FRS2α serves as a docking platform for a complex of signaling proteins, including GRB2 and SOS, which in turn activates the RAS-MAPK pathway.[4] Concurrently, the recruitment of GAB1 to the complex initiates the PI3K-AKT signaling cascade.[3] Both the RAS-MAPK and PI3K-AKT pathways are potent drivers of cell proliferation and survival.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alofanib Administration in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Alofanib, a selective allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), in preclinical in vivo studies. The included information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and pharmacokinetics of this compound in various animal models.

Overview of this compound Administration Routes

This compound has been successfully administered in preclinical animal models through both intravenous (IV) and oral (PO) routes. The choice of administration route depends on the specific experimental goals, such as investigating bioavailability, mimicking clinical administration, or achieving rapid and complete systemic exposure.

-

Intravenous (IV) Administration: This route ensures 100% bioavailability and provides a rapid onset of action, making it suitable for pharmacokinetic studies and for assessing the maximum potential efficacy of the compound.

-

Oral (PO) Administration: Oral gavage is a common method for preclinical studies to evaluate the oral bioavailability and efficacy of a compound intended for oral clinical use. Studies have shown that oral administration of this compound is well-tolerated and demonstrates potent antitumor activity.[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound following intravenous and oral administration in preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Male BALB/c Mice

| Parameter | Intravenous (30 mg/kg) | Oral Gavage (30 mg/kg) |

| Cmax (ng/mL) | 57,739 | 43.6 |

| Tmax (h) | - | 1-2 |

| t1/2 (h) | 0.93 | Not Calculated |

| AUC (h*ng/mL) | 5,803 | Not Available |

| Clearance (mL/min/kg) | 86.7 | Not Calculated |

| Volume of Distribution (L/kg) | 6.9 | Not Calculated |

| Bioavailability (F, %) | - | Not Calculated |

Data sourced from a preclinical pharmacokinetic evaluation of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (h*ng/mL) | Bioavailability (F, %) |

| Intravenous | 22 | 79,323 | - | 0.44 | 14,234 | - |

| Oral (Capsule) | 22 | 22.0 | 2.0 | Not Calculated | 68.0 | 0.36 |

| Oral (Capsule) | 110 | 82.3 | 2.5 | Not Calculated | Not Available | 0.18 |

| Oral (Capsule) | 220 | 110.0 | 1.0 | Not Calculated | Not Available | 0.18 |

Data sourced from a preclinical pharmacokinetic evaluation of this compound.

Experimental Protocols

The following are detailed protocols for the administration of this compound. It is crucial to adhere to institutional guidelines for animal care and use (IACUC) for all procedures.

Intravenous (IV) Injection Protocol

This protocol is designed for the administration of this compound via tail vein injection in mice.

Materials:

-

This compound

-

Vehicle solution (e.g., a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol 400; or as determined by solubility studies)

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

-

Animal restrainer

-

Heat lamp (optional, for tail vein dilation)

Procedure:

-

Preparation of this compound Solution:

-

Aseptically prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure complete dissolution. The final formulation should be sterile-filtered.

-

-

Animal Preparation:

-

Weigh the animal to determine the correct injection volume.

-

Place the mouse in a suitable restrainer to secure the animal and expose the tail.

-

If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.

-

-

Injection:

-

Swab the tail with an appropriate antiseptic.

-

Using a new sterile syringe and needle, carefully insert the needle into one of the lateral tail veins.

-

Slowly inject the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.

-

Observe for any signs of extravasation (leakage of the solution outside the vein). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.

-

-

Post-Injection Monitoring:

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

-

Oral Gavage (PO) Protocol

This protocol describes the administration of this compound directly into the stomach of a mouse using a gavage needle.

Materials:

-

This compound

-

Vehicle solution (e.g., corn oil, methylcellulose solution)

-

Sterile oral gavage needles (e.g., 18-20 gauge, flexible or rigid with a ball tip)

-

Sterile syringes (1 mL)

Procedure:

-

Preparation of this compound Suspension/Solution:

-

Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

-

-

Animal Handling and Gavage:

-

Weigh the animal to calculate the administration volume.

-

Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

-

Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Once the needle is in the correct position, slowly administer the this compound formulation. The recommended maximum oral gavage volume for mice is typically 10 mL/kg.

-

-

Post-Gavage Monitoring:

-

Gently remove the gavage needle.

-

Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

-

In Vivo Efficacy Study Workflow

A typical workflow for an in vivo efficacy study of this compound using a xenograft model is outlined below. This example uses the SKOV3 ovarian cancer cell line, which is known to express FGFR2.

dot

References

Application Notes and Protocols for Alofanib Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] It exerts its anticancer effects by binding to the extracellular domain of FGFR2, thereby inhibiting the phosphorylation of downstream signaling proteins like FRS2α and subsequently disrupting key cellular processes such as proliferation and survival.[1][2] Preclinical studies have demonstrated the potent antitumor activity of this compound in cancer models characterized by FGFR2 amplification or overexpression.[3][4] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound treatment.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the extracellular domain of the FGFR2 receptor distinct from the FGF ligand binding site.[1] This binding event induces a conformational change in the receptor that prevents the FGF-induced phosphorylation of FRS2α, a key docking protein in the FGFR signaling cascade.[1][2] The inhibition of FRS2α phosphorylation effectively blocks the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Cell Lines Sensitive to this compound Treatment

Several cancer cell lines have been identified as sensitive to this compound, particularly those with FGFR2 gene amplification or overexpression.

| Cell Line | Cancer Type | Key Genetic Feature | IC50/GI50 | Reference |

| KATO III | Gastric Cancer | FGFR2 Amplification | IC50 <10 nM (FRS2α phosphorylation) | [1][5] |

| SKOV3 | Ovarian Cancer | FGFR2 Expression | GI50 = 0.37 µM | [6] |

| HS578T | Triple-Negative Breast Cancer | FGFR2 Expression | GI50 = 0.21 µM | [2] |

| Mel Kor | Melanoma | FGFR2 Negative | GI50 > 10 µM (Resistant) | [2] |

| Unnamed | Ovarian Cancer | FGFR2 Expression | 16-370 nM (Range) | [3] |

| Unnamed | Triple-Negative Breast Cancer | FGFR2 Expression | 16-370 nM (Range) | [3] |

Note: The specific names and individual GI50 values for all cell lines in the panel with a GI50 range of 16-370 nM were not fully available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines like SKOV3.

Materials:

-

This compound (RPT835)

-

SKOV3 cells (or other sensitive cell line)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count SKOV3 cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and determine the GI50 value using non-linear regression analysis.

-

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the induction of apoptosis in SKOV3 cells treated with this compound by analyzing the cleavage of Caspase-3 and PARP.

Materials:

-

This compound (RPT835)

-

SKOV3 cells

-

Complete growth medium

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, and a loading control (e.g., Rabbit anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed SKOV3 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3 and anti-cleaved PARP, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Protocol 3: FRS2α Phosphorylation Assay

This protocol is for assessing the inhibitory effect of this compound on FGF2-induced FRS2α phosphorylation in KATO III cells.

Materials:

-

This compound (RPT835)

-

KATO III cells

-

Serum-free RPMI-1640 medium

-

Recombinant human FGF2

-

6-well plates

-

Western blot materials (as in Protocol 2)

-

Primary antibodies: Rabbit anti-phospho-FRS2α (Tyr196), Rabbit anti-FRS2α

Procedure:

-

Cell Starvation and Treatment:

-

Seed KATO III cells in 6-well plates.

-

Once confluent, starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

-

FGF2 Stimulation:

-

Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.

-

-

Cell Lysis and Western Blot:

-

Immediately lyse the cells and perform western blotting as described in Protocol 2.

-

-

Immunoblotting:

-

Probe the membrane with anti-phospho-FRS2α antibody.

-

Strip and re-probe the membrane with an antibody against total FRS2α to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of phosphorylated FRS2α to total FRS2α.

-

Plot the inhibition of FRS2α phosphorylation against this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a promising therapeutic agent for cancers driven by aberrant FGFR2 signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the sensitivity of various cancer cell lines to this compound and to further elucidate its mechanism of action. Careful execution of these experiments will contribute to a better understanding of this compound's therapeutic potential and aid in the development of targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting FGFR2 with this compound (RPT835) shows potent activity in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapies targeting triple-negative breast cancer: a perspective on anti-FGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Modeling, de novo Design and Synthesis of a Novel, Extracellular Binding Fibroblast Growth Factor Receptor 2 Inhibitor this compound (RPT835) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an allosteric FGFR2 inhibitor, has potent effects on ovarian cancer growth in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Apoptosis Following Alofanib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] It binds to the extracellular domain of FGFR2, inducing a conformational change that prevents the receptor's activation and downstream signaling.[1] Dysregulation of the FGFR2 signaling pathway is implicated in the pathogenesis of various cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting FGFR2, this compound effectively blocks these pro-tumorigenic signals, leading to cell growth inhibition and induction of apoptosis.[1] These application notes provide a comprehensive protocol for assessing apoptosis in cancer cells following treatment with this compound.

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism of action involves the allosteric inhibition of FGFR2. This binding event prevents the phosphorylation of FRS2α, a key downstream signaling molecule.[1] The inhibition of the FGFR2 pathway disrupts critical cell survival signals, primarily through the Ras-MAPK and PI3K-Akt pathways, ultimately leading to the activation of the apoptotic cascade. This is often characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1]

FGFR2 Signaling Pathway Leading to Apoptosis

Caption: this compound inhibits FGFR2, blocking downstream survival pathways and promoting apoptosis.

Quantitative Data Summary

The following tables present example data demonstrating the expected outcomes of apoptosis assays after treating FGFR2-expressing cancer cells (e.g., SKOV3 ovarian cancer cells) with this compound.

Table 1: Percentage of Apoptotic Cells by Annexin V/PI Staining

| This compound Conc. (µM) | Treatment Time (h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 (Vehicle) | 48 | 2.5 ± 0.8 | 1.2 ± 0.4 | 3.7 ± 1.2 |

| 0.1 | 48 | 8.9 ± 1.5 | 3.4 ± 0.9 | 12.3 ± 2.4 |

| 0.5 | 48 | 25.6 ± 3.1 | 10.2 ± 1.8 | 35.8 ± 4.9 |

| 1.0 | 48 | 42.1 ± 4.5 | 18.7 ± 2.5 | 60.8 ± 7.0 |

Table 2: Caspase-3/7 Activity

| This compound Conc. (µM) | Treatment Time (h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 24 | 1.0 ± 0.1 |

| 0.1 | 24 | 2.8 ± 0.4 |

| 0.5 | 24 | 6.5 ± 0.9 |

| 1.0 | 24 | 12.3 ± 1.8 |

Table 3: Quantification of Apoptosis-Related Proteins by Western Blot

| This compound Conc. (µM) | Treatment Time (h) | Cleaved PARP / Total PARP (Ratio) | Cleaved Caspase-3 / Total Caspase-3 (Ratio) |

| 0 (Vehicle) | 48 | 0.05 ± 0.02 | 0.08 ± 0.03 |

| 0.1 | 48 | 0.28 ± 0.06 | 0.35 ± 0.08 |

| 0.5 | 48 | 0.65 ± 0.11 | 0.72 ± 0.14 |

| 1.0 | 48 | 0.89 ± 0.15 | 0.91 ± 0.16 |

Note: The data presented in these tables are illustrative examples based on expected experimental outcomes and do not represent actual experimental results.

Experimental Protocols

Workflow for Apoptosis Assessment

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Annexin V/PI Staining for Apoptosis Detection

This protocol is for the detection of early and late-stage apoptosis by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture FGFR2-expressing cancer cells to the desired confluency.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[3]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[5]

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL Assay Kit

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton X-100 in PBS (Permeabilization Reagent)[7]

-

DNase I (for positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Fixation and Permeabilization:

-

TUNEL Reaction:

-

Wash the cells with PBS.

-

Prepare the TdT reaction cocktail according to the kit manufacturer's instructions.

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[7]

-

For a positive control, treat fixed and permeabilized cells with DNase I to induce DNA strand breaks before the TUNEL reaction.

-

-

Detection and Analysis:

-

Stop the reaction and wash the cells.

-

If using a fluorescent-based kit, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

-

Image the cells using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.

-

Alternatively, cells can be prepared for flow cytometry analysis.

-

Caspase Activity Assay

This protocol measures the activity of executioner caspases, such as caspase-3 and -7.

Materials:

-

Caspase-3/7 Activity Assay Kit (Fluorometric or Colorimetric)

-

Cell Lysis Buffer

-

96-well plate (black for fluorescence, clear for colorimetric)

-

Fluorometer or spectrophotometer

Procedure:

-

Cell Lysis:

-

Culture and treat cells in a multi-well plate.

-

After treatment, lyse the cells using the provided cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge the lysate to pellet cell debris.

-

-

Caspase Activity Measurement:

-

Transfer the supernatant (cell lysate) to a 96-well plate.

-

Prepare the caspase substrate reaction mix according to the kit's protocol. This typically involves a caspase-3/7 substrate (e.g., DEVD-pNA or DEVD-AMC) and a reaction buffer.

-

Add the reaction mix to each well containing the cell lysate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates).

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

-

Western Blotting for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Culture and treat cells as previously described.

-

Lyse the cells in RIPA buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. Calculate the ratio of cleaved to total protein for markers like PARP and caspase-3.

-

References

- 1. A phase 1b study of the allosteric extracellular FGFR2 inhibitor this compound in patients with pretreated advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase Ib study of this compound, an allosteric FGFR2 inhibitor, in patients with advanced or metastatic gastric cancer. - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. RON and MET Co-overexpression Are Significant Pathological Characteristics of Poor Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemistry for FGFR2 Expression in Alofanib Studies